molecular formula C30H42O11 B158492 Decinnamoyltaxinine J CAS No. 84652-33-5

Decinnamoyltaxinine J

Cat. No.: B158492
CAS No.: 84652-33-5
M. Wt: 578.6 g/mol
InChI Key: NTRHFSRAAXRZLC-FJANQRQLSA-N
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Description

Decinnamoyltaxinine J is a taxane isolate derived from the Pacific yew tree, Taxus brevifolia . It is a complex diterpenoid compound with the molecular formula C30H42O11 and a molar mass of 578.655 g/mol . This compound is known for its intricate structure, which includes multiple acetoxy groups and a hydroxyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decinnamoyltaxinine J involves multiple steps, starting from simpler organic molecules. One reported method involves the enantioselective total synthesis from a simple olefin starting material, which is achieved in 18 steps . The process includes several key reactions such as oxidation, reduction, and acetylation to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound is primarily focused on extraction from natural sources, specifically the bark of Taxus brevifolia. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Decinnamoyltaxinine J undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various acetylated derivatives of this compound, which are often used as intermediates in further synthetic processes .

Scientific Research Applications

Decinnamoyltaxinine J has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes, including microtubule stabilization.

    Medicine: Explored for its potential anticancer properties due to its structural similarity to other taxanes like paclitaxel.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Decinnamoyltaxinine J involves its interaction with microtubules, similar to other taxanes. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Taxol (Paclitaxel): Another taxane with similar microtubule-stabilizing properties.

    10-Deacetylbaccatin III: A precursor in the synthesis of paclitaxel.

    Taxotere (Docetaxel): A semi-synthetic derivative of a natural taxane.

Uniqueness

Decinnamoyltaxinine J is unique due to its specific structural features, including the presence of multiple acetoxy groups and a hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

[(1R,2R,3R,5S,7S,8S,9R,10R,13S)-2,7,9,10-tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O11/c1-13-21(36)12-23(38-16(4)32)30(10)25(13)26(39-17(5)33)20-11-22(37-15(3)31)14(2)24(29(20,8)9)27(40-18(6)34)28(30)41-19(7)35/h20-23,25-28,36H,1,11-12H2,2-10H3/t20-,21-,22-,23-,25-,26+,27+,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRHFSRAAXRZLC-FJANQRQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O11
Record name Decinnamoyltaxinine J
Source Wikipedia
URL https://en.wikipedia.org/wiki/Decinnamoyltaxinine_J
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336357
Record name Decinnamoyltaxinine J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84652-33-5
Record name Decinnamoyltaxinine J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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